molecular formula C17H20N4O2S B2701681 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034427-18-2

3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2701681
CAS RN: 2034427-18-2
M. Wt: 344.43
InChI Key: LWVVVFWAVUWCJX-UHFFFAOYSA-N
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Description

The compound “3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also includes a thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety, which is a heterocyclic compound containing sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the construction of the thieno[3,2-d][1,2,3]triazin-4(3H)-one system. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a six-membered ring with one nitrogen atom, and the thieno[3,2-d][1,2,3]triazin-4(3H)-one system is a fused ring system containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The carbonyl group could be involved in various reactions, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .

Scientific Research Applications

Piperazine Analogues in Melanocortin Receptor Research

A study by Mutulis et al. (2004) explored piperazine analogues of melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ". These compounds, including some with structures similar to the one you're interested in, were synthesized and evaluated for their binding affinity to melanocortin receptors, demonstrating potential in pharmacological research (Mutulis et al., 2004).

Structural Analysis of Thienopyrimidine Derivatives

Hong-Mei Wang et al. (2007) examined the crystal structure of a compound with a central thienopyrimidine ring, similar to the compound . Their study provides insight into the molecular conformations and potential applications in material sciences or pharmaceuticals (Hong-Mei Wang et al., 2007).

Synthesis of Triazine Derivatives

Sañudo et al. (2006) synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds, related to the chemical structure , contribute to the development of new materials and potential pharmaceutical applications (Sañudo et al., 2006).

Antifungal Activity of Triazole Piperidines

Darandale et al. (2013) reported the synthesis of novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. This study highlights the potential of such compounds in developing new antifungal agents (Darandale et al., 2013).

Novel Triazoles-Thiones Derived from Piperine

Franklim et al. (2013) explored the synthesis of new 1,2,4-triazole-3-thiones from natural piperine, showing potential in trypanocidal activity and drug development (Franklim et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, reactivity, and biological activity of this compound. This could include developing more efficient synthetic routes, studying its reactivity with various reagents, and testing its activity against different biological targets .

properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(12-4-2-1-3-5-12)20-9-6-13(7-10-20)21-17(23)15-14(18-19-21)8-11-24-15/h1-2,8,11-13H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVVVFWAVUWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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